molecular formula C19H17N3O4 B6059761 N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B6059761
M. Wt: 351.4 g/mol
InChI Key: IGTJLYKPSIGFFI-UHFFFAOYSA-N
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Description

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of 2-methylquinoline, which is then subjected to a series of reactions to introduce the acetamide and nitrophenoxy groups. The key steps include:

    Alkylation: 2-methylquinoline is alkylated using a suitable alkylating agent.

    Nitration: The alkylated product is nitrated to introduce the nitro group.

    Acylation: The nitrated product undergoes acylation to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a simpler structure.

    2-methylquinoline: A closely related derivative with a methyl group at the 2-position.

    4-nitrophenoxyacetic acid: A compound with a similar nitrophenoxy group.

Uniqueness

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide is unique due to its combination of the quinoline and nitrophenoxyacetamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler or related compounds.

Properties

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-13-10-14(17-4-2-3-5-18(17)21-13)11-20-19(23)12-26-16-8-6-15(7-9-16)22(24)25/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTJLYKPSIGFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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